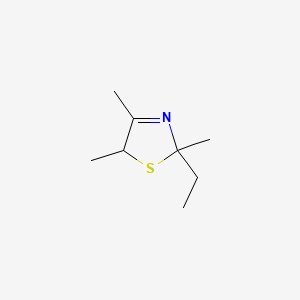
2-Ethyl-2,4,5-trimethyl-3-thiazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,4,5-trimethyl-3-thiazoline is a heterocyclic organic compound that belongs to the thiazoline family. It is known for its distinctive odor and is often used in scientific research to study fear and aversion responses in animals . The compound is a synthetic analog of a natural predator odor found in fox feces, which makes it particularly interesting for behavioral studies .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-2,4,5-trimethyl-3-thiazoline can be achieved through several routes. One common method involves the reaction of 2,4-dimethylthiazole-5-acetic acid with phosphorus pentoxide to induce decarboxylation . Another method involves the reaction of methyl-α-bromoethyl ketone with acetamide in the presence of phosphorus pentoxide . These methods are typically conducted under controlled laboratory conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
2-Ethyl-2,4,5-trimethyl-3-thiazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazoline ring to thiazolidine, a saturated five-membered ring.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazoline ring, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,4,5-trimethyl-3-thiazoline has a wide range of applications in scientific research:
Behavioral Studies: It is widely used to study innate fear and aversion responses in rodents.
Chemistry: The compound serves as a model for studying the reactivity and stability of thiazoline derivatives.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,4,5-trimethyl-3-thiazoline involves its interaction with specific odorant receptors in the olfactory system. These receptors, including Olfr20, Olfr30, Olfr57, Olfr376, and Olfr491, are localized in the dorsal portion of the olfactory epithelium . Upon binding to these receptors, the compound activates neural pathways that lead to fear and aversion responses. The trigeminal and vagal pathways play a crucial role in mediating these effects .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-2,4,5-trimethyl-3-thiazoline can be compared with other thiazoline derivatives and similar compounds:
2-Methyl-2-thiazoline: Another potent analog that elicits similar fear responses in rodents.
2,4,5-Trimethylthiazole: A related compound with similar chemical properties but different biological activities.
Thiazole: The parent compound of thiazoline, which has a simpler structure and different reactivity.
The uniqueness of this compound lies in its strong odor and its ability to induce innate fear responses, making it a valuable tool for behavioral and neuroscience research.
Eigenschaften
CAS-Nummer |
2289-64-7 |
|---|---|
Molekularformel |
C8H15NS |
Molekulargewicht |
157.28 g/mol |
IUPAC-Name |
2-ethyl-2,4,5-trimethyl-5H-1,3-thiazole |
InChI |
InChI=1S/C8H15NS/c1-5-8(4)9-6(2)7(3)10-8/h7H,5H2,1-4H3 |
InChI-Schlüssel |
CUKBJUCZKNWFOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(N=C(C(S1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


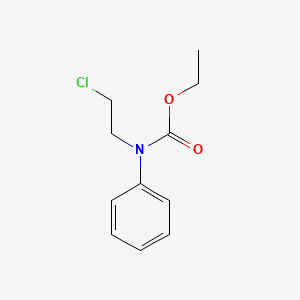
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)


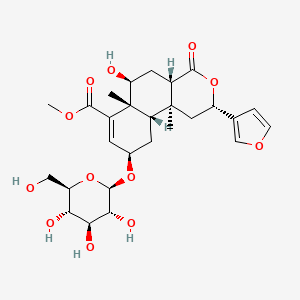
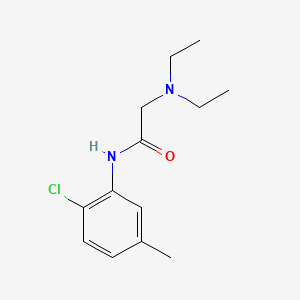
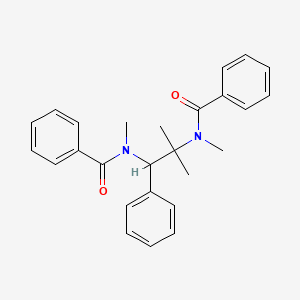
![Benzo[f]quinazoline](/img/structure/B14752245.png)
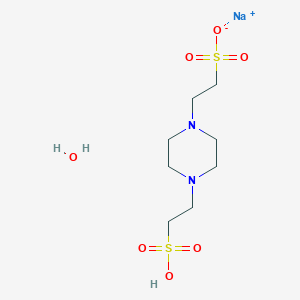

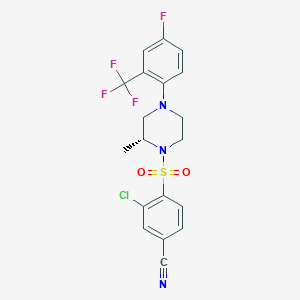
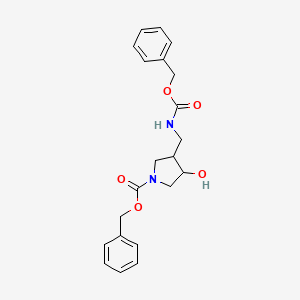
![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14752274.png)
![acetic acid;(2S)-2-[[2-[[(4R,7S,13S,16S,19S,22S,25R)-25-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-22-(3-carbamimidamidopropyl)-13-(2-carboxyethyl)-7,19-bis(hydroxymethyl)-6,9,12,15,18,21,24-heptaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B14752278.png)
